3-Fluoro-5-hydroxypyridine
Overview
Description
3-Fluoro-5-hydroxypyridine is an organic compound with the molecular formula C5H4FNO. It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a hydroxyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-5-hydroxypyridine can be synthesized through several methods:
Fluorination of Pyridine: One common method involves the fluorination of pyridine derivatives.
Diazotization Reaction: Another method involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 3-fluoropyridine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 3-fluoro-5-pyridone.
Reduction: Formation of 3-fluoropyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-hydroxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-5-hydroxypyridine involves its interaction with various molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, further modulating its activity .
Comparison with Similar Compounds
- 3-Fluoro-2-hydroxypyridine
- 3-Fluoro-4-hydroxypyridine
- 5-Fluoro-2-hydroxypyridine
Comparison: 3-Fluoro-5-hydroxypyridine is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Biological Activity
3-Fluoro-5-hydroxypyridine (CHFNO) is a derivative of pyridine distinguished by the presence of a fluorine atom at the third position and a hydroxyl group at the fifth position. This unique structure enhances its reactivity and potential biological activities, making it a compound of significant interest in pharmacology, agriculture, and material science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have suggested its efficacy against various bacterial strains, potentially due to the influence of the hydroxyl group on its interaction with microbial cell membranes.
Neuropharmacological Effects
The compound has been investigated for its role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its derivatives may influence neurotransmitter activity, providing therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The presence of the hydroxyl group is believed to enhance binding affinity to biological targets, including enzymes and receptors involved in neurochemical pathways.
The mechanism of action for this compound involves several key interactions:
- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially altering their activity.
- Receptor Binding : The electronegative fluorine atom modifies the electronic distribution within the molecule, enhancing its ability to bind to various receptors .
- Metabolic Pathway Modulation : Studies have shown that this compound can influence metabolic pathways by interacting with key regulatory enzymes .
Study on Neuroprotective Effects
A study published in Pharmacology Research explored the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated that treatment with this compound led to significant improvements in motor function and reduced neuroinflammation compared to control groups .
Antimicrobial Efficacy Assessment
In another study, this compound was tested against a panel of pathogenic bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than several standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Comparative Analysis with Analog Compounds
The unique structure of this compound allows for distinct biological activities compared to its analogs. Below is a comparison table highlighting key structural characteristics and biological activities:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Fluorine at position 3, Hydroxyl at position 5 | Antimicrobial, Neuroprotective |
Picolinic Acid | No substitutions | Limited biological activity |
5-Hydroxypicolinic Acid | Hydroxyl at position 5, No fluorine | Moderate enzyme interaction |
3-Fluoropicolinic Acid | Fluorine at position 3, No hydroxyl | Different receptor binding profile |
Applications in Agriculture and Material Science
In addition to its pharmacological potential, this compound is also utilized in agricultural chemistry for synthesizing new herbicides and pesticides. Its fluorine moiety enhances the efficacy of these agents while minimizing toxicity to non-target organisms. Furthermore, this compound serves as a building block in material science for developing advanced materials such as conductive polymers and liquid crystals.
Properties
IUPAC Name |
5-fluoropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFLFKASIHPKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376561 | |
Record name | 3-Fluoro-5-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209328-55-2 | |
Record name | 3-Fluoro-5-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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